(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile
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Overview
Description
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile is a chiral compound with significant relevance in various scientific fields. It is known for its role as an impurity in the synthesis of Nirmatrelvir, a protease inhibitor used in antiviral treatments .
Preparation Methods
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be achieved through chemoenzymatic processes. These processes involve the stereoselective preparation of the compound, ensuring the correct chiral configuration. The reaction conditions typically include the use of specific enzymes and catalysts to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets. In the context of antiviral research, it may interact with viral proteases, inhibiting their activity and preventing viral replication. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanenitrile can be compared with other similar compounds, such as:
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile: This compound is closely related and also used in the synthesis of Nirmatrelvir.
(2S)-2-[(S)-cyclopentanesulfinyl]propanenitrile: Another chiral compound with similar structural features.
(S)-3-(Tosylamino)-3-(diethoxyphosphinyl)propanenitrile: A compound with different functional groups but similar applications in synthetic chemistry.
The uniqueness of this compound lies in its specific chiral configuration and its role in antiviral drug synthesis, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanenitrile |
InChI |
InChI=1S/C8H13N3O/c9-5-7(10)4-6-2-1-3-11-8(6)12/h6-7H,1-4,10H2,(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
HCCDJLBCPGXXOT-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)N |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C#N)N |
Origin of Product |
United States |
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